2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride
Description
Properties
IUPAC Name |
2-[[3-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3.ClH/c1-16-14-7-4-8-17(11-14)10-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLFDPMQGMSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC=CC=C2C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a methylamino group and is linked to a benzonitrile moiety, which contributes to its interaction with biological targets.
- Molecular Formula: C13H18ClN3
- CAS Number: 1289385-58-5
- Molecular Weight: 251.76 g/mol
The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator. It can bind to specific molecular targets, inhibiting enzymatic activity and influencing cellular signaling pathways through receptor interactions.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives of benzonitrile compounds have shown inhibitory effects against Hepatitis C Virus (HCV), suggesting that this compound could be explored for its antiviral applications .
Anticancer Properties
Research indicates that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, structural analogs of benzonitrile have demonstrated growth-inhibitory effects on Jurkat and HT29 cells, with some showing IC50 values comparable to established anticancer drugs like doxorubicin . The presence of specific functional groups appears crucial for enhancing the anticancer activity.
Case Studies
- Antiviral Efficacy : A study on the antiviral properties of benzonitrile derivatives revealed that certain compounds exhibited low nanomolar concentrations required for effective inhibition of HCV entry, indicating a promising therapeutic avenue .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of various analogs on cancer cell lines, demonstrating that modifications in the phenyl ring significantly influenced their potency. Compounds with electron-donating groups showed enhanced activity against cancer cells .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound shares structural similarities with derivatives of benzonitrile substituted with amino-methyl-piperidine/piperazine moieties. Below is a detailed comparison based on evidence from literature and chemical databases:
Positional Isomers on the Aromatic Ring
- 2-(Aminomethyl)benzonitrile Hydrochloride (CAS 34403-48-0): Similarity Score: 0.91 Difference: Lacks the piperidine ring; instead, it has a primary aminomethyl group directly attached to the benzonitrile backbone. Impact: Reduced steric bulk compared to the target compound, likely influencing solubility and receptor-binding kinetics.
- 4-((Methylamino)methyl)benzonitrile (CAS 90389-96-1): Similarity Score: 0.88 Difference: The methylaminomethyl group is at the 4-position of the benzene ring instead of the 2-position. Impact: Altered electronic effects due to para-substitution may affect reactivity and intermolecular interactions.
Piperidine vs. Piperazine Ring Derivatives
- 2-(3-Methyl-piperazin-1-ylmethyl)-benzonitrile Hydrochloride (CAS 1353984-20-9): Molecular Formula: C₁₃H₁₈ClN₃ Difference: Contains a piperazine ring (two nitrogen atoms) instead of a piperidine ring (one nitrogen). The methyl group is on the piperazine ring.
Substituent Variations on the Piperidine Ring
- 2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile Hydrochloride (CAS 1289387-45-6): Difference: Methylamino group is at the 4-position of the piperidine ring instead of the 3-position. Impact: Altered spatial orientation of the methylamino group could modulate interactions with biological targets (e.g., enzymes or receptors) .
Data Table: Comparative Analysis of Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Target Compound | 1289387-45-6 | C₁₄H₂₀ClN₃ | 265.78 | 3-Methylamino-piperidine, 2-benzonitrile |
| 2-(Aminomethyl)benzonitrile Hydrochloride | 34403-48-0 | C₈H₈ClN₂ | 182.62 | Primary aminomethyl at 2-position |
| 4-((Methylamino)methyl)benzonitrile | 90389-96-1 | C₉H₁₀N₂ | 146.19 | Methylaminomethyl at 4-position |
| 2-(3-Methyl-piperazin-1-ylmethyl)-benzonitrile | 1353984-20-9 | C₁₃H₁₈ClN₃ | 251.76 | Piperazine ring with 3-methyl substitution |
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or nucleophilic substitution to introduce the methylamino-piperidine group, whereas analogs like 4-((Methylamino)methyl)benzonitrile may require simpler alkylation steps .
Hazard Profiles :
- The target compound’s hazards (H302, H315, H319) suggest moderate toxicity, similar to other benzonitrile derivatives, but stricter handling protocols (inert atmosphere) are required due to its instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
